Repromicin

Antibacterial Macrolide MIC

Repromicin (CAS 56689-42-0), also known as de-epoxy rosamicin, is a 16-membered macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It belongs to the macrolide class, sharing a core structural framework with compounds such as erythromycin and azithromycin, but it is distinguished by its specific ring substitution pattern and the absence of an epoxide moiety found in its close analog rosaramicin.

Molecular Formula C31H51NO8
Molecular Weight 565.7 g/mol
CAS No. 56689-42-0
Cat. No. B1680524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRepromicin
CAS56689-42-0
Synonymsantibiotic M-4365 G2
de-epoxy rosamicin
de-epoxy rosamicin phosphate
de-epoxy rosamicin sulfate
de-epoxy rosamicin tartrate, (R-(R*,R*))-isomer
de-epoxy rosamicin, (12Z)-isomer
de-epoxy rosamicin, dodecysulfate-(12E)-isomer
de-epoxy rosamicin, octadecanoate-(12E)-isomer
de-epoxy rosamicin, potassium dihydrogen phosphate
M-4365G2
Molecular FormulaC31H51NO8
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C
InChIInChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3/b11-10+,18-14+/t19-,20+,21-,22+,23+,24+,26-,27-,29-,30-,31+/m1/s1
InChIKeyOBUIQEYZGMZXPJ-NPQHDNJNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Repromicin (CAS 56689-42-0): A 16-Membered Macrolide Scaffold for Antibacterial Research and Derivative Synthesis


Repromicin (CAS 56689-42-0), also known as de-epoxy rosamicin, is a 16-membered macrolide antibiotic [1] that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . It belongs to the macrolide class, sharing a core structural framework with compounds such as erythromycin and azithromycin, but it is distinguished by its specific ring substitution pattern and the absence of an epoxide moiety found in its close analog rosaramicin . Repromicin serves both as an antibacterial agent with defined in vitro activity [2] and as a critical synthetic intermediate for the preparation of next-generation macrolide derivatives with enhanced potency against veterinary pathogens [3].

Why Generic Macrolide Substitution Fails for Repromicin: Differential In Vitro Potency and Unique Synthetic Utility


In-class substitution among macrolide antibiotics is often invalid due to substantial differences in both antibacterial spectrum and potency. Repromicin exhibits a specific in vitro potency profile against Pasteurella multocida that is quantitatively distinct from other 16-membered macrolides such as tilmicosin and tylosin [1]. Moreover, repromicin's structural feature—the absence of an epoxide at C12-C13, which distinguishes it from rosaramicin—renders it a uniquely enabling starting material for reductive amination and other derivatization strategies that are not feasible or efficient with other macrolide scaffolds . This dual role as both a direct antibacterial agent and a privileged synthetic intermediate means that selecting a generic alternative, such as tylosin or tilmicosin, would result in a loss of either the specific potency profile or the capacity to generate high-value derivatives for advanced lead optimization [2].

Repromicin Procurement Evidence: Quantified Differentiation Against Macrolide Comparators


Superior In Vitro Potency Against Pasteurella multocida Compared to Tilmicosin and Tylosin

In a direct head-to-head comparison of nine macrolides, repromicin demonstrated an MIC of 0.39 μg/mL against Pasteurella multocida strain 56A006, which is 4-fold more potent than tilmicosin (MIC = 1.56 μg/mL) and approximately 64-fold more potent than tylosin (MIC = 25.00 μg/mL) [1]. Repromicin's potency also exceeded that of desmycosin (3.13 μg/mL) and carbomycin A (1.56 μg/mL) and B (6.25 μg/mL). However, it was less potent than azithromycin (0.05 μg/mL) and rosaramicin (0.20 μg/mL) in the same assay system [1].

Antibacterial Macrolide MIC Pasteurella multocida Veterinary

In Vivo Efficacy of a Repromicin Derivative at Half the Dose of Tilmicosin in a Bovine Respiratory Disease Model

A repromicin derivative, 20-{N-[3-(dimethylamino)propyl]-N-L-alanylamino}-20-deoxorepromicin (compound 35), controlled induced pasteurellosis in swine and bovine respiratory disease in cattle at a single subcutaneous dose of 5 mg/kg [1]. In contrast, the commercially approved veterinary macrolide tilmicosin requires a 10 mg/kg dose for comparable efficacy in bovine respiratory disease [1]. This represents a 50% dose reduction for the repromicin-derived candidate while achieving equivalent therapeutic outcomes [1].

In Vivo Efficacy Macrolide Bovine Respiratory Disease Pharmacodynamics Veterinary

Established Role as a Key Synthetic Intermediate for Advanced Macrolide Antibiotics

Repromicin is explicitly identified in multiple Pfizer patents as 'a well known key intermediate in the synthesis of various antibiotics having the same or similar ring structure as repromicin' [1]. It is used as a starting material for reductive amination at the C-20 aldehyde position to generate novel macrolides with enhanced potency against Gram-negative pathogens [2]. Furthermore, repromicin is employed as a feedstock in fermentation processes with Streptomyces fradiae to produce 4'-deoxy-O-mycaminosyltylonolide, another valuable macrolide intermediate [3]. This documented synthetic utility contrasts with compounds like tylosin or tilmicosin, which are primarily end-use antibiotics rather than versatile intermediates for further derivatization [4].

Synthetic Chemistry Macrolide Intermediate Derivatization Medicinal Chemistry

Structural Distinction from Rosaramicin: De-epoxy Scaffold with Implications for Spectrum and Reactivity

Repromicin is chemically defined as 'de-epoxy rosamicin,' lacking the epoxide moiety present in rosaramicin at the C12-C13 position . This structural difference correlates with a measurable shift in antibacterial activity: rosaramicin exhibits a lower MIC (0.20 μg/mL) against P. multocida than repromicin (0.39 μg/mL) in the same assay system, representing a 2-fold potency advantage for the epoxide-containing scaffold [1]. Conversely, the absence of the epoxide in repromicin provides a distinct chemical handle and stability profile, making it a preferred starting material for reductive amination and other transformations that might be compromised by the reactive epoxide group in rosaramicin [2].

Macrolide Structure-Activity Relationship De-epoxy Rosaramicin Antibacterial Spectrum

Optimal Research and Industrial Application Scenarios for Repromicin


In Vitro Antibacterial Screening and Comparator Studies Against Pasteurella multocida

Repromicin is the appropriate choice for laboratories conducting minimum inhibitory concentration (MIC) assays against Pasteurella multocida where a reference macrolide with defined, moderate potency is required. With an MIC of 0.39 μg/mL against strain 56A006, repromicin provides a benchmark that is 4-fold more potent than tilmicosin (1.56 μg/mL) and 64-fold more potent than tylosin (25.00 μg/mL), enabling precise calibration of assay sensitivity and comparative evaluation of novel macrolide candidates [1]. This scenario is particularly relevant for veterinary pharmaceutical research focusing on bovine respiratory disease pathogens.

Medicinal Chemistry: Synthesis of Next-Generation Macrolide Antibiotics via Reductive Amination

Repromicin is a privileged starting material for medicinal chemistry campaigns aimed at generating novel 16-membered macrolide antibiotics. Its C-20 aldehyde functionality permits efficient reductive amination with polyfunctional amines to yield derivatives with enhanced in vitro and in vivo potency [1]. A repromicin-derived compound achieved effective disease control at a single subcutaneous dose of 5 mg/kg, demonstrating that repromicin-based scaffolds can yield candidates with superior dose efficiency compared to the 10 mg/kg required for tilmicosin [1]. Procurement of repromicin for this purpose is justified by its documented utility as a key intermediate in Pfizer's macrolide research programs [2].

Fermentation Feedstock for the Production of 4'-Deoxy-O-mycaminosyltylonolide and Related Intermediates

Repromicin serves as a critical feedstock in fermentation processes employing Streptomyces fradiae (ATCC 31733) to produce 4'-deoxy-O-mycaminosyltylonolide, an intermediate for antimicrobial macrolides [1]. This biotransformation route is explicitly detailed in patent literature and represents a scalable approach to accessing valuable macrolide building blocks. Industrial users seeking to produce 4'-deoxy-O-mycaminosyltylonolide or related compounds should procure repromicin specifically, as alternative macrolides such as tylosin or tilmicosin are not documented as substrates for this enzymatic conversion [1].

Structure-Activity Relationship (SAR) Studies of the Macrolide Epoxide Moiety

Repromicin's defining structural feature as 'de-epoxy rosamicin' makes it an essential comparator in SAR studies investigating the contribution of the C12-C13 epoxide to antibacterial activity, ribosomal binding, and chemical stability. In direct comparison, rosaramicin (epoxide-containing) exhibits a 2-fold lower MIC (0.20 μg/mL) than repromicin (0.39 μg/mL) against P. multocida [1]. This quantitative difference provides a foundation for studying how epoxide modification affects potency and spectrum, and repromicin's de-epoxy scaffold offers a less reactive alternative for synthetic elaboration that might be hindered by epoxide instability in rosaramicin [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Repromicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.